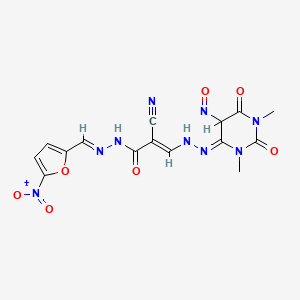
2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the pyrimidine ring, followed by the introduction of the nitroso and cyano groups, and finally, the coupling with the furanyl moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group would yield a nitro derivative, while reduction of the cyano group would produce an amine derivative.
Scientific Research Applications
2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitroso group can form covalent bonds with thiol groups in proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid derivatives: Compounds with similar structures but different substituents on the propenoic acid moiety.
Pyrimidine derivatives: Compounds with variations in the pyrimidine ring structure.
Furanyl hydrazides: Compounds with different substituents on the furanyl ring.
Uniqueness
2-Propenoic acid, 2-cyano-3-((tetrahydro-1,3-dimethyl-2,6-dioxo-5-nitroso-4(1H)-pyrimidinylidene)hydrazino)-, ((5-nitro-2-furanyl)methylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
113597-39-0 |
|---|---|
Molecular Formula |
C15H13N9O7 |
Molecular Weight |
431.32 g/mol |
IUPAC Name |
(E)-2-cyano-3-[(2E)-2-(1,3-dimethyl-5-nitroso-2,6-dioxo-1,3-diazinan-4-ylidene)hydrazinyl]-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]prop-2-enamide |
InChI |
InChI=1S/C15H13N9O7/c1-22-12(11(21-28)14(26)23(2)15(22)27)19-17-6-8(5-16)13(25)20-18-7-9-3-4-10(31-9)24(29)30/h3-4,6-7,11,17H,1-2H3,(H,20,25)/b8-6+,18-7+,19-12+ |
InChI Key |
QRCIFJCOSBEBCJ-HUSLYEITSA-N |
Isomeric SMILES |
CN1/C(=N/N/C=C(\C#N)/C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])/C(C(=O)N(C1=O)C)N=O |
Canonical SMILES |
CN1C(=NNC=C(C#N)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])C(C(=O)N(C1=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


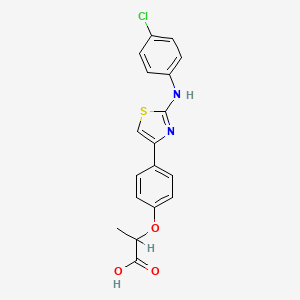

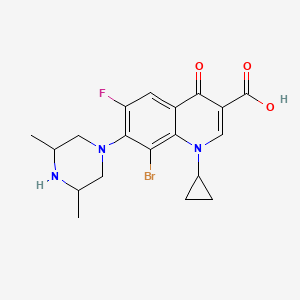

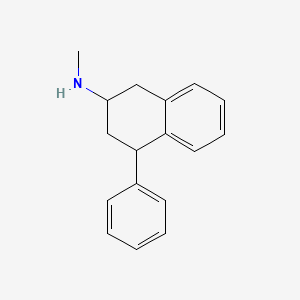


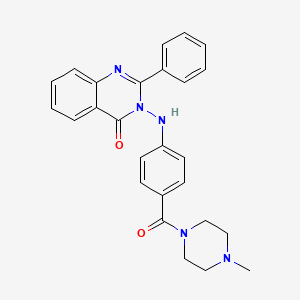
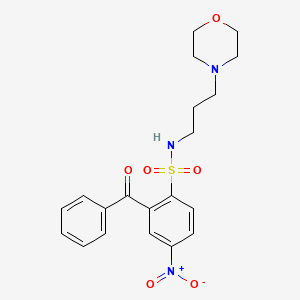
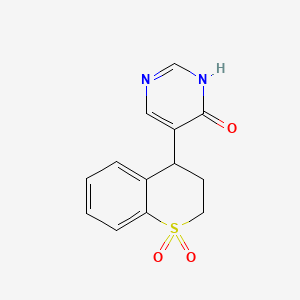
![2-[6-fluoro-3-(pyridazin-3-ylmethyl)-1H-inden-2-yl]-N-methyl-N-(114C)methylethanamine](/img/structure/B12725508.png)
![9-(4-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12725511.png)
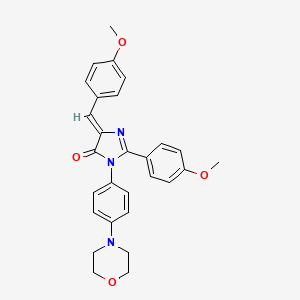
![disodium;4-[[2-[4-[[4-[5-[(4-sulfonatophenyl)carbamoyl]-1H-benzimidazol-2-yl]phenyl]carbamoylamino]phenyl]-1H-benzimidazole-5-carbonyl]amino]benzenesulfonate](/img/structure/B12725523.png)
